molecular formula C8H5BrN2O B1339591 5-Bromo-1,6-naphthyridin-2(1H)-one CAS No. 105276-96-8

5-Bromo-1,6-naphthyridin-2(1H)-one

Cat. No. B1339591
M. Wt: 225.04 g/mol
InChI Key: HBOWEWFBGYLXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657915

Procedure details

A stirred mixture containing 11.25 g of 5-bromo-1,6-naphthyridin-2(1H)-one, 16.6 g of 4-bromo-1H-imidazole and 100 ml of N-methylpyrrolidinone was heated in an oil bath at 135°-140° C. for 22 hours. The reaction mixture was cooled and diluted with 200 ml of water. The resulting precipitate was collected, washed with water, air-dried, combined with 1.5 g of 5-(4-bromo-1H-imidazol-1-yl)-1,6-naphthyridin-2(1H)-one prepared in another run starting with 1 58 g of 5-bromo-1,6-naphthyridin-2(1H)-one, recrystallized twice from dimethylformamide and dried in an Abderhalden drying pistol at 90° for 22 hours, after which the sample still contained 0.2 mol of dimethylformamide per mol of product. The material was then dissolved in 100 ml of 5% aqueous sodium hydroxide solution, the solution filtered and the filtrate solidified with acetic acid. The cottony solid that crystallized out was collected, washed with distilled water and dried in an oven at 100° C. over the weekend to produce 10.3 g of 5-(4-bromo-1H-imidazol-1-yl)- 1,6-naphthyridin-2(1H)-one, m.p. 278°-280° C.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2.[Br:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.CN(C)C=CC1NC(=O)C=CC=1C#N.CN(C)C=O>O.[OH-].[Na+].CN1CCCC1=O>[Br:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[N:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][C:6](=[O:12])[NH:7]3)[CH:18]=1 |f:5.6|

Inputs

Step One
Name
Quantity
11.25 g
Type
reactant
Smiles
BrC1=C2C=CC(NC2=CC=N1)=O
Name
Quantity
16.6 g
Type
reactant
Smiles
BrC=1N=CNC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
1
Quantity
58 g
Type
reactant
Smiles
CN(C=CC=1NC(C=CC1C#N)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(NC2=CC=N1)=O
Step Four
Name
Quantity
0.2 mol
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath at 135°-140° C. for 22 hours
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
prepared in another run
CUSTOM
Type
CUSTOM
Details
recrystallized twice from dimethylformamide
CUSTOM
Type
CUSTOM
Details
dried in an Abderhalden
CUSTOM
Type
CUSTOM
Details
drying pistol at 90° for 22 hours
Duration
22 h
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
The cottony solid that crystallized out
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 100° C. over the weekend

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=C2C=CC(NC2=CC=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.